molecular formula C11H10N2OS B5204756 5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B5204756
M. Wt: 218.28 g/mol
InChI Key: IBWDDFOLIBUUKX-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetc-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells.

Mode of Action

One is the ‘5 atoms regulation’ and another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Biochemical Pathways

It’s suggested that similar compounds have a strong hydrogen bond formed between the compound andsuccinate dehydrogenase (SDH) . SDH is a key enzyme complex of the citric acid cycle and the electron transport chain, which are essential biochemical pathways in cellular respiration.

Result of Action

Similar compounds have shown good activity against certain types of fungi . For example, some compounds have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide typically involves the condensation of 5-methylthiophene-2-carboxylic acid with pyridin-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • 2-(Pyridin-2-yl)thiophene derivatives
  • Quinoline derivatives

Uniqueness

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Properties

IUPAC Name

5-methyl-N-pyridin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWDDFOLIBUUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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